3-fluoro-N-hydroxy-4-methoxybenzene-1-carbonimidoyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-hydroxy-4-methoxybenzene-1-carbonimidoyl chloride typically involves the reaction of 3-fluoro-4-methoxybenzene-1-carbonyl chloride with hydroxylamine . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-hydroxy-4-methoxybenzene-1-carbonimidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
3-fluoro-N-hydroxy-4-methoxybenzene-1-carbonimidoyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-fluoro-N-hydroxy-4-methoxybenzene-1-carbonimidoyl chloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-4-methoxybenzene-1-carbonyl chloride
- N-hydroxy-4-methoxybenzene-1-carbonimidoyl chloride
- 3-fluoro-N-hydroxybenzene-1-carbonimidoyl chloride
Uniqueness
3-fluoro-N-hydroxy-4-methoxybenzene-1-carbonimidoyl chloride is unique due to the presence of both the fluoro and methoxy groups on the benzene ring, which influence its reactivity and properties . The combination of these functional groups makes it a versatile intermediate for various chemical transformations .
Properties
CAS No. |
677728-80-2 |
---|---|
Molecular Formula |
C8H7ClFNO2 |
Molecular Weight |
203.6 |
Purity |
91 |
Origin of Product |
United States |
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